molecular formula C20H17N5O2 B3729809 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone

6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone

Cat. No. B3729809
M. Wt: 359.4 g/mol
InChI Key: NNDYDKKAMZEBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone binds to the ATP-binding pocket of the EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.
Biochemical and Physiological Effects
6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been shown to have potent anti-cancer activity in vitro and in vivo, with IC50 values ranging from 0.25 to 1.5 μM in various cancer cell lines. It has also been shown to enhance the cytotoxic effect of chemotherapy and radiation therapy in cancer cells. In addition, 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been shown to inhibit the growth of EGFR-overexpressing tumors in animal models, with minimal toxicity to normal tissues.

Advantages and Limitations for Lab Experiments

6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a well-characterized and widely used tyrosine kinase inhibitor with a high degree of selectivity for EGFR. It is readily available commercially and has been extensively studied in vitro and in vivo. However, 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for the study of 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone and its analogs. These include the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties, the investigation of combination therapies with other targeted agents or immunotherapies, and the exploration of alternative targets and signaling pathways in cancer cells. In addition, the use of 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone as a tool compound for the study of EGFR signaling and its role in cancer biology will continue to be an important area of research.

Scientific Research Applications

6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many cancer cells and plays a critical role in cancer cell proliferation, survival, and metastasis.

properties

IUPAC Name

4-(3-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-12-15-8-3-4-9-16(15)22-19(21-12)25-20-23-17(11-18(26)24-20)13-6-5-7-14(10-13)27-2/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDYDKKAMZEBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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